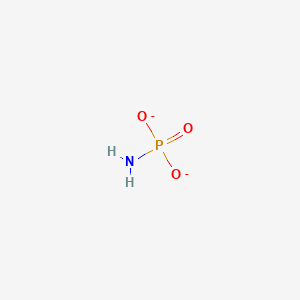
Carbon-14
概要
説明
Carbon C-14 is an unstable isotope of carbon created when a neutron collides with a nitrogen atom, causing capture of the neutron and release of the proton converting nitrogen to a carbon with fourteen nucleons (6 protons and 8 neutrons). Carbon-14 emits beta particles as it decays and reverts back to nitrogen.
This compound atom is a carbon atom.
科学的研究の応用
Radiocarbon in Ecology
Carbon-14 (14C) has significantly enhanced ecological research, particularly in tracing carbon sources and understanding ecosystem functioning. It surpasses stable carbon isotopes in specificity due to its diverse residence times and sources across Earth's carbon reservoirs. Ecologists utilize 14C for various purposes, including assessing food web contributions and characterizing resource use among terrestrial and aquatic consumers. Recent advancements have made 14C analysis more accessible and affordable, broadening its application in ecological studies (Larsen, Yokoyama, & Fernandes, 2018).
Archaeological and Historical Research
14C dating has revolutionized archaeology, offering a means to date artifacts and inform global climatic conditions of the past. Its ability to trace the first product of photosynthesis and determine global ocean circulation timelines exemplifies its versatility in historical and archaeological research (Gerhart, 2019).
Oceanography and Atmospheric Studies
14C plays a crucial role in oceanography and atmospheric research, particularly in understanding carbon cycling. It is used in marine and aquatic studies to gather information on local, regional, and global carbon budgets. Its application ranges from analyzing dissolved and particulate organic carbon in rivers to assessing ocean circulation patterns, revealing essential insights into carbon dynamics (Raymond et al., 2004).
Climate Change and Carbon Cycle Research
14C is a key tracer in climate change studies, offering insights into the carbon cycle, solar activity, and Earth’s geodynamo. Its formation by cosmic particles and dispersal across Earth's system compartments enables detailed reconstructions of past 14C levels, enhancing our understanding of climate processes and solar activity variations (Heaton et al., 2021).
Nuclear Power and Waste Management
In nuclear power production, 14C is a significant radionuclide, especially concerning waste management and environmental impact. Its long half-life and high mobility make it a key focus in assessing the life cycle and environmental consequences of nuclear waste, particularly from nuclear reactors and power generation (Yim & Caron, 2006).
特性
CAS番号 |
14762-75-5 |
|---|---|
分子式 |
CH4 |
分子量 |
18.035 g/mol |
IUPAC名 |
carbane |
InChI |
InChI=1S/CH4/h1H4/i1+2 |
InChIキー |
VNWKTOKETHGBQD-NJFSPNSNSA-N |
異性体SMILES |
[14CH4] |
SMILES |
C |
正規SMILES |
C |
同義語 |
14C radioisotope C-14 radioisotope Carbon-14 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Mercapto-5-(4-methoxyphenyl)-2-oxo-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile](/img/structure/B1195093.png)


![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)






